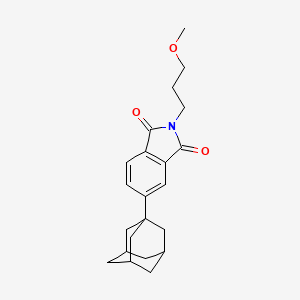
N-(3,4-dimethylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, also known as DPP, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. DPP belongs to the class of pyrazole derivatives and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that contribute to inflammation and pain. N-(3,4-dimethylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation and pain. The compound has also been shown to have a good safety profile and low toxicity. N-(3,4-dimethylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been found to be metabolized by the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3,4-dimethylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide in lab experiments include its potent anti-inflammatory and analgesic effects, its good safety profile, and its ability to inhibit COX-2 and NF-κB. However, one limitation of using N-(3,4-dimethylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(3,4-dimethylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide. One area of interest is in the development of novel formulations of N-(3,4-dimethylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide that can improve its solubility and bioavailability. Another area of research is in the identification of new targets for N-(3,4-dimethylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, such as other enzymes or signaling pathways involved in inflammation and pain. Additionally, N-(3,4-dimethylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide may have potential applications in the treatment of other diseases such as cancer and neurodegenerative disorders, which warrant further investigation.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. N-(3,4-dimethylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-4-5-12(6-10(9)2)16-14(19)11(3)17-8-13(7-15-17)18(20)21/h4-8,11H,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELHCKTYOGANPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)N2C=C(C=N2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4185867.png)
![N-{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide](/img/structure/B4185875.png)
![N-allyl-7-[(phenylsulfonyl)amino]heptanamide](/img/structure/B4185883.png)
![2-methyl-8-[(2-methyl-1-benzofuran-7-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4185892.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4185906.png)
![(5-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B4185916.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4185951.png)
![7-[3-methoxy-4-(3-methylbutoxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4185959.png)
![N,N-diethyl-2-oxo-2-[1-(3-phenoxypropyl)-1H-indol-3-yl]acetamide](/img/structure/B4185966.png)
![3-[5-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1-ethyl-1H-indole](/img/structure/B4185974.png)
![7-[2-(allyloxy)phenyl]-N-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4185981.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4185982.png)